molecular formula C11H24O2Si B8351856 Acetoxy-triisopropylsilane

Acetoxy-triisopropylsilane

Cat. No. B8351856
M. Wt: 216.39 g/mol
InChI Key: UGIHCIMWTGSZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07122692B2

Procedure details

4 g of acetoxy-triisopropylsilane and 1.6 g of acrylic acid (ATOFINA Norsocryl AA®) in 100 ml of toluene and 1 mL of N,N-dimethylformamide are mixed and heated. Azeotropic distillation of acetic acid affords triisopropylsilyl acrylate.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][Si:5]([CH:12]([CH3:14])[CH3:13])([CH:9]([CH3:11])[CH3:10])[CH:6]([CH3:8])[CH3:7])(=[O:3])[CH3:2].[C:15](O)(=O)C=C>C1(C)C=CC=CC=1.CN(C)C=O>[C:1]([O:4][Si:5]([CH:9]([CH3:11])[CH3:10])([CH:6]([CH3:8])[CH3:7])[CH:12]([CH3:14])[CH3:13])(=[O:3])[CH:2]=[CH2:15]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)O[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
DISTILLATION
Type
DISTILLATION
Details
Azeotropic distillation of acetic acid

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)O[Si](C(C)C)(C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.